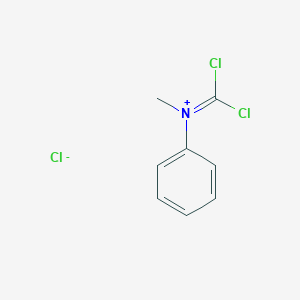
Dichloro-N-methyl-N-phenylmethaniminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro-N-methyl-N-phenylmethaniminium chloride is a chemical compound known for its unique structure and properties. It is an organic compound that contains a dichloro group, a methyl group, and a phenylmethaniminium group. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro-N-methyl-N-phenylmethaniminium chloride can be synthesized through a series of chemical reactions. One common method involves the reaction of N-methyl-N-phenylmethaniminium chloride with chlorine gas under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the temperature is maintained at a specific range to ensure the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process is carefully monitored to ensure high yield and purity of the final product. The compound is then purified through various techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Dichloro-N-methyl-N-phenylmethaniminium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic compounds, while reduction can produce various amines or hydrocarbons.
Scientific Research Applications
Dichloro-N-methyl-N-phenylmethaniminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which Dichloro-N-methyl-N-phenylmethaniminium chloride exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes, proteins, or nucleic acids, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzyltrimethylammonium dichloroiodate: Similar in structure but contains an iodate group.
Phenyltrimethylammonium chloride: Lacks the dichloro groups and has different chemical properties.
Uniqueness
Dichloro-N-methyl-N-phenylmethaniminium chloride is unique due to its dichloro groups, which impart specific reactivity and properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
79860-27-8 |
|---|---|
Molecular Formula |
C8H8Cl3N |
Molecular Weight |
224.5 g/mol |
IUPAC Name |
dichloromethylidene-methyl-phenylazanium;chloride |
InChI |
InChI=1S/C8H8Cl2N.ClH/c1-11(8(9)10)7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 |
InChI Key |
VDKMMURLUNFULT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](=C(Cl)Cl)C1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















